(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group at the 5-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine or pyridine derivatives.
Scientific Research Applications
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine and pyridine rings contribute to its overall stability and reactivity. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- ®-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
Uniqueness
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13ClF3N3 |
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Molecular Weight |
267.68 g/mol |
IUPAC Name |
(3S)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)7-1-2-9(15-5-7)16-4-3-8(14)6-16;/h1-2,5,8H,3-4,6,14H2;1H/t8-;/m0./s1 |
InChI Key |
YILGAQFRPWNFLR-QRPNPIFTSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=NC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1CN(CC1N)C2=NC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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